molecular formula C8H10NO3P B6267323 6-(dimethylphosphoryl)pyridine-2-carboxylic acid CAS No. 2361947-57-9

6-(dimethylphosphoryl)pyridine-2-carboxylic acid

Cat. No.: B6267323
CAS No.: 2361947-57-9
M. Wt: 199.1
InChI Key:
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Description

6-(dimethylphosphoryl)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid with a molecular weight of 199.1 g/mol. This compound is characterized by the presence of a dimethylphosphoryl group attached to the pyridine ring at the 6-position and a carboxylic acid group at the 2-position. It is identified by the CAS number 2361947-57-9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid typically involves the phosphorylation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylphosphoryl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

6-(dimethylphosphoryl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(dimethylphosphoryl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: Lacks the dimethylphosphoryl group, making it less versatile in coordination chemistry.

    2,6-Dipicolinic acid: Similar structure but without the phosphoryl group, leading to different chemical reactivity and applications.

Uniqueness

6-(dimethylphosphoryl)pyridine-2-carboxylic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2361947-57-9

Molecular Formula

C8H10NO3P

Molecular Weight

199.1

Purity

90

Origin of Product

United States

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